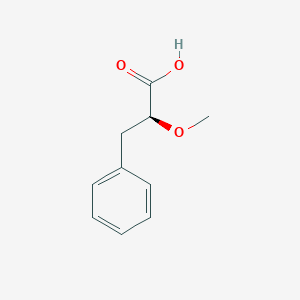

(S)-2-Methoxy-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2S)-2-methoxy-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |

InChI Key |

VOAUBXLCHZVCPI-VIFPVBQESA-N |

Isomeric SMILES |

CO[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

COC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for S 2 Methoxy 3 Phenylpropanoic Acid

Asymmetric Catalysis for Stereocontrolled Formation

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Chiral Catalyst-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as methyl 2-methoxy-3-phenylpropenoate, stands as a direct and atom-economical method for the synthesis of (S)-2-Methoxy-3-phenylpropanoic acid. This transformation is typically achieved using transition metal complexes with chiral ligands. Rhodium complexes, in particular, have been extensively studied for the asymmetric hydrogenation of various classes of alkenes, including acrylate (B77674) derivatives. rsc.org The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the double bond.

While specific examples detailing the asymmetric hydrogenation to this compound are not extensively documented in readily available literature, the general principles can be applied. For instance, various chiral phosphorus ligands have been successfully employed in the rhodium-catalyzed hydrogenation of α-alkoxyacrylates, achieving high enantioselectivities. The choice of ligand, solvent, and reaction conditions is crucial for maximizing both conversion and enantiomeric excess (ee).

Table 1: Representative Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation

| Ligand Type | Example Ligand | Key Feature |

|---|---|---|

| Chiral Diphosphines | BINAP | Atropisomeric chirality |

| DuPhos | C2-symmetric phospholane |

Other Catalytic Asymmetric Transformations for Enantiomeric Enrichment

Beyond asymmetric hydrogenation, other catalytic asymmetric transformations can be envisioned for the synthesis of this compound. These could include enantioselective hydroformylation followed by oxidation, or enantioselective conjugate addition reactions to a suitable α,β-unsaturated ester. The development of novel catalytic systems continues to expand the toolbox for accessing such chiral molecules with high stereocontrol.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Application of External Chiral Auxiliaries in Diastereoselective Reactions

Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. nih.gov A potential strategy for synthesizing this compound using this approach would involve the acylation of an Evans auxiliary with a suitable acyl group, followed by a diastereoselective α-methoxylation. The stereochemical outcome of the methoxylation would be controlled by the steric hindrance of the chiral auxiliary, directing the incoming methoxy (B1213986) group to a specific face of the enolate. Subsequent cleavage of the auxiliary would furnish the desired (S)-acid.

A study on the diastereoselective preparation of the related (R)- and (S)-2-Methoxy-2-phenylpent-3-ynoic acids utilized benzoyl-S,O-acetals as chiral auxiliaries, demonstrating the feasibility of this general approach for controlling the stereochemistry at the α-position to a carbonyl group. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis (e.g., LiOH/H₂O₂) |

| Pseudoephedrine Amides | Alkylations | Acid or base hydrolysis |

Biocatalytic Approaches to Chiral Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green and efficient alternative to traditional chemical methods.

Lipases are a class of enzymes commonly used for the kinetic resolution of racemic mixtures of carboxylic acids or their esters. almacgroup.com In a lipase-catalyzed kinetic resolution of racemic 2-methoxy-3-phenylpropanoic acid or its ester, the enzyme would selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. This would result in the separation of the two enantiomers, providing access to the desired (S)-enantiomer. Studies on the kinetic resolution of structurally similar 2-arylpropionic acids have demonstrated the effectiveness of this approach, with lipases from Candida antarctica (CALB) and Pseudomonas cepacia often showing high enantioselectivity. almacgroup.comnih.gov

Another potential biocatalytic strategy is enzymatic deracemization, where one enantiomer is converted into the other, theoretically allowing for a 100% yield of the desired stereoisomer. While specific examples for this compound are not readily found, the enzymatic deracemization of other arylcarboxylic acids has been successfully demonstrated. mdpi.com

Table 3: Potential Biocatalytic Methods

| Method | Enzyme Class | Principle |

|---|---|---|

| Kinetic Resolution | Lipases, Esterases | Enantioselective acylation or hydrolysis of a racemate |

| Dynamic Kinetic Resolution | Hydrolase + Racemization Catalyst | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer |

Enzyme-Mediated Transformations (e.g., Hydrolases, Transaminases)

Enzymatic transformations offer a highly selective and environmentally benign route to chiral compounds. Hydrolases, particularly lipases, are extensively used for the kinetic resolution of racemic esters of 2-arylpropanoic acids. This method relies on the enzyme's ability to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. For instance, the kinetic resolution of racemic ketoprofen (B1673614) vinyl ester has been achieved using a lipase (B570770) from Aspergillus terreus. nih.gov Similarly, (S)-Naproxen can be obtained from its racemic methyl ester through enzymatic hydrolysis catalyzed by lipase from Candida rugosa. nih.gov While direct enzymatic resolution of this compound esters is not extensively documented, the successful application of lipases to structurally similar 2-arylpropanoic acids demonstrates the viability of this approach. almacgroup.com

Transaminases represent another powerful class of enzymes for asymmetric synthesis. They catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantioselectivity. rsc.org This is particularly relevant for the synthesis of precursors or analogs of the target molecule. For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been effectively used to synthesize novel disubstituted 1-phenylpropan-2-amines from their corresponding prochiral ketones. rsc.orgnih.gov The asymmetric reductive amination of carbonyl compounds is a primary application of transaminases in producing chiral amines. nih.gov Although not a direct synthesis of the carboxylic acid, the chiral amine products can serve as valuable precursors.

Table 1: Enzyme-Mediated Kinetic Resolution of 2-Arylpropanoic Acid Esters

| Racemic Ester | Enzyme | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Ketoprofen vinyl ester | Aspergillus terreus lipase | (S)-Ketoprofen | High | ~50% | nih.gov |

| Naproxen methyl ester | Candida rugosa lipase | (S)-Naproxen | High | ~50% | nih.gov |

| 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Burkholderia cepacia lipase | (S)-acetate | 98% | ~50% | nih.govresearchgate.net |

| 3-phenylbutanoate | Alcaligenes spp. lipase | (S)-3-phenylbutanoic acid | 97% | ~50% | almacgroup.com |

Whole-Cell Biotransformations

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering several advantages over isolated enzymes, such as cofactor regeneration and improved enzyme stability. mdpi.com This approach has been successfully applied to the production of enantiomerically pure (S)-2-arylpropionic acids. A notable example involves the use of an engineered Escherichia coli strain harboring an esterase mutant for the kinetic resolution of racemic ketoprofen ethyl ester. nih.govfrontiersin.org The whole-cell catalyst demonstrated high (S)-enantioselectivity, and the cells could be reused for multiple cycles without significant loss of activity. nih.govfrontiersin.org This method provides an economical and sustainable process for producing optically pure (S)-ketoprofen and other related non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org

The optimization of whole-cell biocatalysis involves screening various microorganisms and reaction conditions to achieve high conversion and enantioselectivity. mdpi.comnih.gov For instance, the production of (S)-ketoprofen with 86% ee was achieved using a whole-cell catalyst with a single freeze-thaw cycle. nih.govfrontiersin.org The robustness of whole-cell systems makes them an attractive alternative to conventional chemical methods for pharmaceutical synthesis. mdpi.com

Table 2: Whole-Cell Biotransformation for the Production of (S)-2-Arylpropionic Acids

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|---|

| Racemic Ketoprofen ethyl ester | Engineered E. coli with esterase mutant | (S)-Ketoprofen | 86% | Cells reusable for at least five cycles. | nih.govfrontiersin.org |

| Racemic Naproxen ethyl ester | Engineered E. coli with esterase mutant | (S)-Naproxen | 96% | High (S)-enantioselectivity maintained. | frontiersin.org |

Resolution Techniques for Enantiomeric Purity Enhancement

Resolution techniques are crucial for separating racemic mixtures to obtain enantiomerically pure compounds. These methods are particularly important when asymmetric synthesis is not feasible or does not provide sufficient enantiopurity.

The formation of diastereomeric salts is a classical and widely used method for chiral resolution. wikipedia.org This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org The choice of resolving agent and solvent is critical for successful separation. Common resolving agents include chiral amines like 1-phenylethylamine (B125046) for resolving acidic compounds. wikipedia.org

A highly relevant example is the enantioresolution of 2-methoxy-2-(1-naphthyl)propanoic acid, a close structural analog of the target compound, using (R)-phenylethylamine. researchgate.net X-ray crystallographic analysis of the less-soluble diastereomeric salt revealed that the chiral recognition is facilitated by a combination of hydrogen bonds and CH-π interactions between the acid and the amine. researchgate.netrsc.org The methoxy group also plays a role in forming a "methoxy-assisted salt bridge," which contributes to the stability of the crystal lattice. rsc.org After separation of the diastereomeric salt, the pure enantiomer of the acid can be recovered by treatment with an acid or base to break the salt.

Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on a large scale. chiraltech.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for their broad chiral recognition abilities. nih.gov

The separation of 2-arylpropionic acids and their derivatives has been successfully achieved using preparative chiral HPLC and supercritical fluid chromatography (SFC). nih.govnih.gov For example, the preparative enantioseparation of 2-(4-hydroxyphenyl)propionic acid was accomplished using counter-current chromatography (CCC) with hydroxyethyl-β-cyclodextrin as a chiral selector, achieving purities over 99.5% for both enantiomers. nih.gov Similarly, SFC has been employed for the large-scale separation of 2,2-dimethyl-3-aryl-propanoic acids without the need for acidic additives, which can simplify the downstream processing. ovid.com

Table 3: Chromatographic Resolution of 2-Arylpropanoic Acids

| Compound | Chromatographic Method | Chiral Selector/Stationary Phase | Mobile Phase/Co-solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 2-(4-hydroxyphenyl)propionic acid | CCC | Hydroxyethyl-β-cyclodextrin | Isobutyl acetate-aqueous phase | Purity > 99.5% for both enantiomers | nih.gov |

| 2-phenylbutyric acid | CCC | Hydroxyethyl-β-cyclodextrin | n-hexane/butyl acetate/aqueous phase | Purity > 99.5%, Recovery 91-93% | nih.gov |

| 2,2-dimethyl-3-aryl-propanoic acids | SFC | Chiralpak AD-H / Chiralcel OJ-H | Methanol in CO2 | Successful resolution without acidic additives | ovid.com |

Alternative Synthetic Strategies for Structural Analogs

The development of synthetic methodologies extends beyond the target molecule to its structural analogs, which are often of interest for structure-activity relationship studies.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of various organic compounds. ajrconline.orgnih.gov This technique has been applied to the synthesis of derivatives of phenylpropanoic acid. For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized through multi-step reactions, where some steps could potentially be accelerated by microwave irradiation. nih.gov Microwave-assisted synthesis often leads to shorter reaction times and higher yields compared to conventional heating methods. ajrconline.orgnih.gov For example, the synthesis of various quinoline (B57606) derivatives has been shown to be more efficient under microwave irradiation compared to classical thermal methods. nih.gov

Table 4: Comparison of Microwave-Assisted and Conventional Synthesis for Related Compounds

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | Microwave-assisted | 4 min | 80-95% | nih.gov |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | Conventional heating | 60 min | Lower | nih.gov |

| Synthesis of 2-methyl benzimidazole | Microwave-assisted | 10 min | Higher | ajrconline.org |

| Synthesis of 2-methyl benzimidazole | Conventional heating | 1 hr | Lower | ajrconline.org |

Advanced Characterization and Stereochemical Elucidation of S 2 Methoxy 3 Phenylpropanoic Acid

Spectroscopic Analysis for Structural and Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the presence of key functional groups.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. For (S)-2-Methoxy-3-phenylpropanoic acid, the spectra reveal characteristic signals corresponding to the phenyl, methoxy (B1213986), and propanoic acid moieties.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.3-3.5 ppm. The protons of the ethyl bridge (-CH-CH₂-) would present as a more complex pattern due to diastereotopicity and spin-spin coupling. The methine proton (H-2) would likely be a doublet of doublets around 4.0 ppm, coupled to the two diastereotopic methylene (B1212753) protons (H-3). These methylene protons would appear as two separate multiplets, each integrating to one proton, in the 2.9-3.2 ppm range.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-178 ppm. The carbons of the phenyl ring would resonate in the 126-138 ppm region. The methoxy carbon is expected around 57-59 ppm, while the methine carbon (C-2) would be found near 82-84 ppm and the methylene carbon (C-3) around 38-40 ppm.

Table 1: Predicted NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | ~176 |

| Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet | ~127-137 |

| Methine (-CH-) | ~4.0 | Doublet of Doublets | ~83 |

| Methoxy (-OCH₃) | ~3.4 | Singlet | ~58 |

Note: Data are predicted based on typical chemical shifts for similar structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to an intense, sharp peak typically found between 1700 and 1725 cm⁻¹. docbrown.info The C-O stretching of the ether and carboxylic acid groups would appear in the 1050-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch | Aromatic | 3010-3080 | Medium |

| C-H Stretch | Aliphatic | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption is dominated by the phenyl group chromophore. The spectrum is expected to show a strong absorption band (π → π* transition) around 210 nm and a weaker, fine-structured band (the benzenoid band) between 250 and 270 nm, which arises from forbidden transitions within the benzene (B151609) ring. nist.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Approximate λₘₐₓ (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~210 |

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula C₁₀H₁₂O₃ corresponds to a molecular weight of 180.20 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 180. A common fragmentation pathway would involve the cleavage of the C-C bond alpha to the phenyl group, leading to the formation of a stable tropylium (B1234903) ion at m/z = 91. Other significant fragments could include the loss of the methoxy group ([M-31]⁺) or the carboxylic acid group ([M-45]⁺).

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum

| m/z | Proposed Ion/Fragment | Formula |

|---|---|---|

| 180 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₃]⁺ |

| 149 | [M - OCH₃]⁺ | [C₉H₉O₂]⁺ |

| 135 | [M - COOH]⁺ | [C₉H₁₁O]⁺ |

Chiral Analytical Methods for Enantiomeric Excess Determination

While spectroscopy confirms the structure, it cannot differentiate between enantiomers. Chiral analytical methods are essential for determining the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.

Chiral chromatography is the most widely used technique for separating enantiomers. gcms.cznih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. sigmaaldrich.com

For an acidic compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including carboxylic acids. nih.gov For this particular analyte, an amylose or cellulose tris(3,5-dimethylphenylcarbamate) phase would be a suitable choice. Anion-exchange type CSPs are also specifically designed for the separation of acidic compounds. chiraltech.com The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution.

Chiral GC: For GC analysis, the carboxylic acid must first be derivatized to a more volatile ester, for example, a methyl or ethyl ester. The resulting derivative can then be separated on a CSP, commonly one based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclodextrin phases create chiral cavities into which one enantiomer fits better than the other, resulting in separation.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 5: Typical Chiral Chromatography Conditions for Enantiomeric Separation

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Derivatization Required? |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol + Acidic Modifier | No |

| HPLC | Anion-Exchanger (e.g., Quinine-based) | Methanol + Acidic/Basic Modifiers | No |

Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy (e.g., Mosher's Reagent)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with Chiral Derivatizing Agents (CDAs), provides a powerful method for this purpose. wikipedia.orglongdom.org CDAs are enantiomerically pure compounds that react with a chiral analyte to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These newly formed diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification. wikipedia.orgnih.gov

A preeminent example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. wikipedia.orgwikipedia.org For analysis, it is typically converted to its more reactive acid chloride form, (R)- or (S)-MTPA-Cl. nih.govwikipedia.org This reagent reacts with chiral alcohols or amines to form diastereomeric esters or amides, respectively, known as Mosher's esters or amides. wikipedia.orgnih.gov The principle relies on the analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers. chemrxiv.org

In the context of elucidating the stereochemistry of a chiral secondary alcohol, for instance, one would prepare two separate samples: one by reacting the alcohol with (R)-MTPA-Cl and the other with (S)-MTPA-Cl. The resulting diastereomeric esters will exhibit different chemical shifts for the protons near the newly formed ester linkage. This is due to the anisotropic effect of the phenyl group in the Mosher's reagent, which adopts a preferred conformation in solution. umn.edu Protons that lie on the same side as the phenyl group in this conformation will be shielded (shifted upfield), while those on the opposite side will be deshielded (shifted downfield). umn.edu

By systematically comparing the chemical shifts of the two diastereomers, a chemical shift difference (Δδ) is calculated, typically as Δδ = δ(S-MTPA ester) - δ(R-MTPA ester). A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the unambiguous assignment of the absolute configuration of the original alcohol. researchgate.net

While this compound is itself a carboxylic acid, the Mosher's method is typically applied to alcohols and amines. To apply this method, the carboxylic acid could be reduced to the corresponding alcohol, (S)-2-methoxy-3-phenylpropan-1-ol. The absolute configuration of this alcohol could then be confirmed by forming the Mosher's esters. The table below illustrates hypothetical ¹H NMR data for the diastereomeric MTPA esters of this derived alcohol, demonstrating the expected chemical shift differences used for stereochemical assignment.

| Proton Assignment | (R)-MTPA Ester (δR) | (S)-MTPA Ester (δS) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |

|---|---|---|---|---|

| H-1a | 4.35 | 4.28 | -0.07 | Shielded (Side L1) |

| H-1b | 4.42 | 4.36 | -0.06 | Shielded (Side L1) |

| H-2 | 3.60 | 3.64 | +0.04 | Deshielded (Side L2) |

| H-3a (Benzyl) | 2.95 | 3.05 | +0.10 | Deshielded (Side L2) |

| H-3b (Benzyl) | 3.01 | 3.12 | +0.11 | Deshielded (Side L2) |

| OCH₃ | 3.40 | 3.35 | -0.05 | Shielded (Side L1) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive and powerful method for the unambiguous determination of the absolute configuration of chiral molecules, provided they can be grown into single crystals of sufficient quality. nih.gov This non-destructive technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule and its spatial relationship to neighboring molecules in the crystal lattice. soton.ac.uk

The determination of the absolute configuration is made possible by the phenomenon of anomalous diffraction (or anomalous scattering). mit.edu When X-rays interact with the inner-shell electrons of atoms, a small phase shift occurs. This effect is usually negligible for light atoms but becomes significant for heavier atoms (e.g., sulfur, chlorine, bromine) or even for lighter atoms like oxygen when using specific X-ray wavelengths and modern, highly sensitive detectors. mit.edu

Due to anomalous scattering, the intensity of a diffracted beam for a reflection with indices (h,k,l) is not identical to the intensity of the reflection from the opposite face of the crystal, indexed (-h,-k,-l). This difference, known as a Bijvoet pair, would not exist in the absence of anomalous scattering for non-centrosymmetric crystals. mit.edu By measuring these small but significant intensity differences across numerous Bijvoet pairs, the true handedness of the molecule can be established.

A key statistical parameter used to validate the assignment is the Flack parameter. nih.govmit.edu After refining the crystal structure, the Flack parameter is calculated; a value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests that the inverted configuration is the correct one. A value around 0.5 with a large standard uncertainty implies that the data are not sufficient to determine the absolute configuration. nih.gov

For this compound, a successful single-crystal X-ray diffraction experiment would yield a set of crystallographic data confirming its structure and S-configuration. The table below presents a typical set of parameters that would be reported from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Formula Weight | 180.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | a = 8.51, b = 5.72, c = 9.84 |

| β (°) | 105.2 |

| Volume (ų) | 462.5 |

| Z (molecules/unit cell) | 2 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | 0.05(7) |

Computational and Theoretical Investigations of S 2 Methoxy 3 Phenylpropanoic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. orientjchem.org It is a widely used tool for predicting the geometric and vibrational properties of molecules. A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For phenylpropionic acid derivatives, DFT calculations have been successfully used to determine molecular structures and their electronic properties. researchgate.net

The process begins with defining a basis set, such as 6-31G* or a larger one like 6-311++G(d,p), which describes the atomic orbitals. mdpi.com A functional, for instance, the popular B3LYP hybrid functional, is chosen to approximate the exchange-correlation energy. The calculation then iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable arrangement of the atoms.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be compared with experimental spectra to provide a detailed assignment of the observed bands. For instance, studies on similar molecules like 3-phenylpropionic acid have utilized DFT to provide complete vibrational assignments of its normal modes. researchgate.net

Table 1: Representative DFT Calculation Parameters

| Parameter | Description | Common Selection |

|---|---|---|

| Method | The theoretical model used | Density Functional Theory (DFT) |

| Functional | Approximates the exchange-correlation energy | B3LYP, CAM-B3LYP, M06-2X |

| Basis Set | Mathematical description of atomic orbitals | 6-31G(d), 6-311+G(d,p), cc-pVTZ |

| Task | The type of calculation performed | Geometry Optimization, Frequency |

| Solvation Model | Simulates the effect of a solvent (optional) | PCM, SMD |

This table presents common parameters used in DFT calculations for organic molecules; specific choices depend on the desired accuracy and computational cost.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals. For example, a study on phenylpropionic acid derivatives calculated a HOMO-LUMO energy gap of over 4.0 eV, indicating high kinetic stability for those compounds. researchgate.net This analysis is critical for understanding the electronic transitions that give rise to UV-Vis absorption spectra.

Table 2: Frontier Orbital Data for a Structurally Related Compound (2-Phenylpropanoic Acid)

| Molecular Orbital | Energy (eV) - Example | Role in Reactivity |

|---|---|---|

| LUMO | > -1.0 | Electron Acceptor |

| HOMO | < -5.0 | Electron Donor |

| HOMO-LUMO Gap (ΔE) | > 4.0 | Index of Stability and Reactivity |

Note: The energy values are illustrative and based on typical DFT results for similar aromatic carboxylic acids. Specific values for (S)-2-Methoxy-3-phenylpropanoic acid would require a dedicated calculation.

Conformational Analysis and Energetic Landscapes

This compound possesses several rotatable single bonds, specifically around the Cα-Cβ bond, the Cα-COOH bond, and the Cα-OCH3 bond. Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformers. A conformational analysis aims to identify all stable conformers (local minima on the potential energy surface) and the transition states that connect them. frontiersin.org

Modeling of Chiral Recognition Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind the enantioselective separation of racemic mixtures in chromatography. mdpi.com Computational modeling can provide valuable insights into the mechanisms of chiral recognition at the molecular level. researchgate.net

Techniques such as molecular docking are used to simulate the interaction between an analyte, like this compound, and a chiral selector, which is typically the stationary phase in a chromatography column (e.g., a cyclodextrin (B1172386) or a macrocyclic glycopeptide). mdpi.comresearchgate.net The goal is to find the most stable binding poses for both the (S)- and (R)-enantiomers of the analyte with the chiral selector.

The stability of these interactions is evaluated using scoring functions that estimate the binding free energy. A significant difference in binding energy between the two diastereomeric complexes ((S)-analyte with selector vs. (R)-analyte with selector) suggests that a good chiral separation is possible. These models can elucidate the specific intermolecular forces—such as hydrogen bonds, π-π stacking, steric hindrance, and inclusion complex formation—that are responsible for the enantioselective discrimination. mdpi.commdpi.com Studies on the chiral separation of mandelic acid derivatives, which are structurally analogous, have shown that hydrogen donor-acceptor abilities and inclusion phenomena play key roles in the recognition process. mdpi.commdpi.com

Table 3: Intermolecular Interactions Governing Chiral Recognition

| Interaction Type | Description | Relevance to the Compound |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The carboxylic acid group is a strong hydrogen bond donor and acceptor. |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | The phenyl group can interact with aromatic moieties in a chiral selector. |

| Dipole-Dipole | Attractive or repulsive forces between polar molecules. | The methoxy (B1213986) and carboxyl groups create significant dipole moments. |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The spatial arrangement of the methoxy and phenyl groups influences fit within a selector's binding site. |

| Inclusion Complexation | The analyte fits into a cavity of the chiral selector (e.g., cyclodextrin). | The phenyl group can be included within the hydrophobic cavity of a cyclodextrin. |

Prediction of Chiroptical Properties (e.g., Electronic Circular Dichroism, ECD)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. rsc.org

Time-dependent DFT (TD-DFT) has become a standard and reliable method for predicting ECD spectra from first principles. acs.org The computational procedure involves first performing a thorough conformational analysis to identify all significant low-energy conformers. nih.gov Then, for each conformer, the electronic excitation energies and corresponding rotatory strengths are calculated using TD-DFT. The final, predicted ECD spectrum is obtained by taking a Boltzmann average of the spectra of all conformers. nih.gov

By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of a chiral molecule can be unambiguously determined. For example, computational studies on the structurally similar 2-phenylpropionic acid have successfully captured the key features of its experimental ECD spectrum, allowing for the assignment of its electronic transitions. rsc.org A positive or negative Cotton effect in a specific region of the spectrum can be directly correlated to the spatial arrangement of the chromophores in the molecule, providing a powerful link between structure and spectroscopic properties. nih.gov

Role As a Chiral Building Block and Precursor in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of (S)-2-Methoxy-3-phenylpropanoic acid as a foundational element is evident in its application as a precursor for more elaborate molecular structures. The inherent chirality and the phenylpropanoic acid backbone serve as a reliable starting point for stereocontrolled syntheses.

Research has demonstrated that the core phenylpropanoic acid structure can be systematically elaborated upon to generate a variety of substituted derivatives. A key strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of the parent acid. For instance, a common approach is to first couple the phenylpropionic acid with a chiral auxiliary, such as a derivative of oxazolidinone. This creates a new molecule where one face of the enolate is shielded, directing incoming chemical groups to the opposite side with high precision. nih.govunimelb.edu.au

One notable transformation is the titanium tetrachloride (TiCl₄) mediated alkylation, which has been successfully employed to synthesize a range of (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives. nih.govunimelb.edu.au This method allows for the introduction of a benzyloxymethyl group at the C2 position while maintaining the (S) stereochemistry. Following the alkylation, the chiral auxiliary can be cleanly removed through hydrolysis, yielding the more complex, enantiomerically pure propionic acid derivative. nih.govunimelb.edu.au The stereochemistry of this type of alkylation reaction has been confirmed through methods such as X-ray crystallography. unimelb.edu.au

These more complex propionic acids, synthesized from the simpler phenylpropanoic acid framework, are themselves valuable chiral building blocks for further synthetic endeavors. nih.gov

Intermediate for Chiral Pharmaceutical Scaffolds

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, driven by the need for improved drug efficacy and safety. nih.gov this compound and its close analogs serve as crucial intermediates in the development of chiral pharmaceutical scaffolds. chemimpex.com The compound is considered a preferred choice in drug formulation for its role in creating molecules with enhanced bioavailability and more targeted biological action. chemimpex.com It is particularly noted as a key intermediate for pharmaceuticals aimed at inflammatory and pain relief pathways. chemimpex.com

While direct examples for the title compound are proprietary, the utility of this molecular scaffold is well-documented through its derivatives. For example, the closely related structure, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, is a key intermediate in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary artery hypertension. pharmaffiliates.comcphi-online.com

Furthermore, modifications of the core structure are employed to create compounds with specific therapeutic effects. A derivative, 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid, has been incorporated into peptide analogs to inhibit the formation of amyloid fibrils, a process associated with conditions like rheumatoid arthritis. nih.gov This demonstrates the value of the phenylpropanoic acid backbone as a scaffold for designing therapeutic agents that can disrupt pathological protein aggregation. nih.gov

Construction of Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic natural peptides, offering advantages such as enhanced stability and bioavailability. nih.gov The (S)-3-phenylpropanoic acid framework is a valuable component in the construction of these structures, providing a scaffold to which peptide-like features can be appended.

In one synthetic strategy, the phenylpropanoic acid backbone was used to create constrained dipeptide isosteres. chemrxiv.org This involved the synthesis of a (S)-3-benzylpiperazin-2-one skeleton, a cyclic structure that mimics a dipeptide unit. chemrxiv.org The same core structure was also elaborated into a more complex peptidomimetic, (S)-2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-oxo-1,4-diazepan-1-yl)-3-phenylpropanoic acid, which incorporates a seven-membered diazepanone ring. chemrxiv.org

The therapeutic potential of incorporating this scaffold into peptide structures is significant. Research has shown that integrating a 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid moiety into a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation. nih.gov While the unmodified peptide readily forms fibrils, the modified version containing the phenylpropanoic acid derivative does not, as confirmed by Congo red staining assays. nih.gov This inhibitory effect is attributed to the distinct conformational properties induced by the building block, which favors a turn-like structure and prevents the formation of the extended sheet-like structures necessary for fibrillization. nih.gov

Building Block for Stereoselective Synthesis of α-Methyl-β-phenylserines

While this compound is a valuable chiral building block, the structurally related class of compounds, phenylserines (2-amino-3-hydroxy-3-phenylpropanoic acids), are also important targets in stereoselective synthesis. The preparation of optically active phenylserines often relies on the resolution of racemic phenylpropanoic acid derivatives. researchgate.netnih.gov

For example, optically active threo-β-phenylserine has been obtained through the optical resolution of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid. nih.gov This process involves using a chiral resolving agent to separate the enantiomers, affording the desired (2R,3S)- and (2S,3R)-isomers. nih.gov The purified enantiomers are then hydrolyzed to yield the final optically pure phenylserine (B13813050) products. nih.gov

The synthesis of α-methyl amino acids, another important class of constrained building blocks used in bioorganic chemistry, can also be achieved through stereoselective methods involving serine derivatives. organic-chemistry.org An enantiocontrolled synthesis of α-methyl amino acids has been developed via the regioselective opening of a β-lactone derived from α-methylserine. organic-chemistry.org This demonstrates the synthetic interconnectedness of these chiral building blocks, where derivatives of one class can be used to access another.

Utilization in the Preparation of Substituted Derivatives for Subsequent Chemical Transformations

A key feature of a versatile building block is the ability to serve as a platform for creating a diverse range of derivatives. This compound and its precursors are readily modified for use in subsequent chemical transformations.

A general method for the synthesis of various 2-alkoxy-2-phenylpropanoic acids has been described, showcasing the preparation of the core structure itself. memphis.edu This process involves the epoxidation of α-methylstyrene in the presence of an alcohol, followed by a mild oxidation to yield the carboxylic acid. memphis.edu The functional groups of the resulting acid—namely the carboxyl and methoxy (B1213986) groups—provide handles for further modification. The carboxyl group, for instance, can be converted into esters or amides to create new derivatives, a common strategy used for related compounds like trimethoxycinnamic acid. nih.gov

The utility of the phenylpropanoic acid scaffold in creating more complex derivatives is clearly illustrated in the enantioselective synthesis of benzyloxymethyl phenyl propionic acids. nih.govunimelb.edu.au In these syntheses, a phenylpropanoic acid derivative is attached to a chiral auxiliary and then undergoes a TiCl₄-mediated alkylation reaction. nih.gov This reliably installs a new substituent at the α-position, leading to more highly functionalized chiral molecules that can be used in further synthetic steps. nih.govunimelb.edu.au

The following table summarizes examples of derivatives prepared from the phenylpropanoic acid scaffold.

| Precursor Scaffold | Reaction Type | Resulting Derivative |

| (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl)propionyl]-2-oxazolidinone | TiCl₄ mediated alkylation | (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)-propionic acid |

| (4R)-4-benzyl-3-[3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone | TiCl₄ mediated alkylation | (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid |

| (4R)-4-benzyl-3-[3-(2,4-dimethylphenyl)propionyl]-2-oxazolidinone | TiCl₄ mediated alkylation | (2S)-2-benzyloxymethyl-3-(2,4-dimethylphenyl)propionic acid |

| α-methylstyrene | Epoxidation / Oxidation | 2-alkoxy-2-phenylpropanoic acids |

Future Research Directions and Perspectives for S 2 Methoxy 3 Phenylpropanoic Acid

Development of Novel and More Efficient Enantioselective Synthetic Methodologies

The synthesis of enantiopure compounds like (S)-2-Methoxy-3-phenylpropanoic acid is a central theme in modern organic chemistry. While classical methods involving chiral auxiliaries have been successful, future research is focused on developing more efficient, atom-economical, and sustainable catalytic asymmetric strategies. mdpi.comnih.gov

Future advancements are expected in several key areas:

Asymmetric Catalysis : The development of novel chiral catalysts, including transition metal complexes, organocatalysts, and enzymes (biocatalysts), represents a major frontier. rsc.orgresearchgate.netrsc.org Research will likely focus on creating catalysts that can facilitate the direct asymmetric methoxylation of a suitable 3-phenylpropanoic acid precursor with high enantioselectivity and yield. Chiral carboxylic acids themselves are gaining attention as a unique class of Brønsted acid organocatalysts, opening the possibility for auto-catalytic or related synthetic strategies. rsc.orgsemanticscholar.org

Biocatalysis : The use of engineered enzymes, such as ketoreductases or other stereo-selective enzymes, offers a green and highly specific route to chiral molecules. rsc.org Future work could involve screening for or engineering enzymes that can resolve a racemic mixture of 2-Methoxy-3-phenylpropanoic acid or stereoselectively synthesize the (S)-enantiomer from a prochiral substrate. Microbial biotransformation, which has been shown to perform chiral inversion on the related 2-phenylpropionic acid, presents another promising avenue. researchgate.net

Flow Chemistry and Process Optimization : Integrating enantioselective synthesis into continuous flow systems can offer improved reaction control, safety, and scalability. Future methodologies may combine novel catalytic systems with flow chemistry to create highly efficient and automated processes for the production of this compound.

Computational and AI-Driven Catalyst Design : The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize catalyst discovery. chiralpedia.com By analyzing vast datasets, AI algorithms can predict the effectiveness of new catalysts, accelerating the design of optimal systems for synthesizing this specific molecule and reducing reliance on empirical screening. nih.govprnewswire.com

These evolving methodologies aim to move beyond traditional stoichiometric approaches towards catalytic processes that are not only more efficient but also align with the principles of green chemistry. chiralpedia.com

Advancements in Stereochemical Characterization Techniques

The unambiguous determination of enantiomeric purity and absolute configuration is critical. While traditional methods like polarimetry are useful, they have limitations. researchgate.net The future of stereochemical characterization lies in more sophisticated and information-rich spectroscopic and chromatographic techniques that are faster, more sensitive, and require smaller amounts of sample.

| Technique | Principle | Future Perspectives & Advancements |

| Chiral NMR Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers. frontiersin.orgrsc.org | Development of novel, highly effective CSAs with broader substrate scope for carboxylic acids; advancements in multinuclear NMR (e.g., 19F, 31P) for clearer signal separation and analysis of derivatized compounds. nih.govresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.com | Increased routine use as a primary method for absolute configuration determination in solution, supplanting the need for crystallization; improved computational algorithms (DFT) that better account for solvent and conformational flexibility effects to enhance the accuracy of spectral prediction. americanlaboratory.comugent.beschrodinger.com |

| Chiral Chromatography (HPLC, GC) | Enantioseparation based on differential interactions with a chiral stationary phase (CSP). | Design of new CSPs with higher selectivity and broader applicability; integration with advanced detectors like mass spectrometry (MS) for sensitive and selective analysis in complex matrices. acs.org |

| Chiral Mass Spectrometry (MS) | Enantiomeric distinction based on mass-to-charge ratio, often after forming diastereomeric complexes. | Development of new chiral selectors and derivatization reagents for direct MS-based enantiomer discrimination; exploration of ion mobility-mass spectrometry (IM-MS) for gas-phase separation of chiral ions. acs.org |

Future efforts will focus on making these advanced techniques more accessible and routine. The goal is to enable high-throughput stereochemical analysis, which is essential in modern drug discovery and materials science, allowing for rapid and confident assignment of the absolute configuration of this compound and its derivatives early in the development pipeline. americanlaboratory.com

Expansion of Integrated Experimental and Computational Approaches

The synergy between experimental work and computational chemistry is transforming how chiral systems are understood and developed. This integrated approach is moving from being an explanatory tool to a predictive powerhouse, enabling the rational design of syntheses and separations. researchgate.netmdpi.com

Key areas for future expansion include:

Predictive Modeling of Enantioselectivity : While Density Functional Theory (DFT) calculations are currently used to rationalize the outcomes of asymmetric reactions, future models, enhanced by machine learning, will more accurately predict the enantiomeric excess for a given catalyst-substrate pairing before the experiment is conducted. nih.govurv.catnih.gov This will significantly reduce the time and resources spent on catalyst screening and optimization.

Understanding Chiral Recognition : Molecular Dynamics (MD) simulations provide a dynamic, molecular-level view of the interactions between enantiomers and a chiral selector, such as a chiral stationary phase in HPLC or a chiral solvating agent in NMR. tandfonline.comresearchgate.netnih.gov Future research will use more powerful simulations to elucidate the subtle non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern chiral recognition, guiding the design of more effective separation media. nih.govfigshare.com

Integrated Discovery Platforms : The trend is towards fully integrated platforms that combine AI-driven predictive models with automated experimental synthesis and analysis. prnewswire.com Such platforms could rapidly identify optimal synthetic routes and purification conditions for this compound with minimal human intervention, accelerating the discovery and development process. For instance, a computational model could screen virtual libraries of catalysts, predict the most promising candidates, which are then synthesized and tested by automated robotic systems, with the results feeding back into the model for continuous improvement. researchgate.net

This data-centric approach promises to accelerate the pace of innovation, making the development of chiral compounds more predictable and efficient.

Exploration of New Applications in Complex Molecule Construction and Stereodefined Chemical Architectures

As a chiral building block, this compound provides a scaffold with defined stereochemistry that can be incorporated into larger, more complex molecules. mdpi.commagtech.com.cn Its future applications are expected to expand beyond its current uses into the creation of novel functional molecules and materials.

Potential future applications include:

Pharmaceuticals and Agrochemicals : The compound can serve as a key fragment in the total synthesis of new biologically active molecules. Its specific stereochemistry and functional groups can be crucial for achieving desired interactions with biological targets like enzymes and receptors. magtech.com.cn

Chiral Ligands and Catalysts : The carboxylic acid and methoxy (B1213986) groups can be functionalized to create novel chiral ligands for asymmetric transition metal catalysis. Alternatively, the entire molecule could act as a chiral Brønsted acid catalyst for other asymmetric transformations, a field of growing interest. researchgate.netresearchgate.net

Stereodefined Polymers and Materials : Incorporation of this compound as a monomeric unit could lead to the synthesis of novel chiral polymers. nih.gov Such materials could have unique optical properties, making them suitable for applications in optoelectronics, such as emitters for circularly polarized light, or as chiral stationary phases for separation applications. nih.gov The defined three-dimensional structure imparted by the chiral center can influence the polymer's macroscopic properties, including its thermal stability and self-assembly behavior.

The exploration of these applications will leverage the compound's defined stereochemistry to impart chirality and specific functionality to a new generation of complex molecules and advanced materials.

Q & A

Basic: What are the established synthetic routes for (S)-2-Methoxy-3-phenylpropanoic acid, and how do reaction conditions influence yield?

Answer:

The enantioselective synthesis of this compound typically starts from chiral precursors like L-3-phenyllactic acid. A critical step involves selective methylation of the hydroxyl group using sodium hydride (NaH) in tetrahydrofuran (THF), followed by oxidation to the carboxylic acid . Key factors affecting yield include:

- Solvent choice : THF optimizes NaH reactivity for methylation.

- Temperature control : Excess exothermic reactions during NaH addition require gradual cooling (0–5°C).

- Purification : Acid-base extraction or chromatography is necessary to isolate the enantiopure product.

For optimization, reaction monitoring via TLC or HPLC is recommended to track intermediate formation .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm stereochemistry and methoxy group placement. The methoxy proton appears as a singlet (~δ 3.3–3.5 ppm), while the chiral center’s proton shows splitting patterns dependent on adjacent substituents .

- Chiral HPLC : Using columns like Chiralpak IA/IB resolves enantiomers. Mobile phases with hexane/isopropanol (e.g., 90:10) are effective for baseline separation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing it from byproducts .

Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Answer:

Discrepancies in ee often arise from:

- Derivatization methods : Using (R)-Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) as a chiral derivatizing agent improves accuracy. The resulting diastereomers are analyzed via ¹⁹F NMR or HPLC, minimizing baseline noise .

- Column degradation : Chiral HPLC columns lose selectivity over time. Regular calibration with certified standards (e.g., (R)- and (S)-enantiomers) ensures reliability .

- Sample preparation : Trace moisture or impurities can skew results. Ensure anhydrous conditions during derivatization and use high-purity solvents .

Advanced: What strategies enhance the utility of this compound in asymmetric catalysis or drug intermediate synthesis?

Answer:

- Derivatization : Convert the carboxylic acid to activated esters (e.g., N-hydroxysuccinimide ester) for peptide coupling. This facilitates incorporation into larger bioactive molecules .

- Coordination chemistry : The methoxy and carboxylate groups can act as ligands for metal catalysts (e.g., Pd or Ru), enabling asymmetric hydrogenation or cross-coupling reactions. Optimize metal-ligand ratios to balance activity and enantioselectivity .

- Protecting groups : Use tert-butyl or benzyl esters to temporarily block the carboxylic acid during multi-step syntheses, preventing unwanted side reactions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using THF or NaH .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in labeled containers .

Advanced: How can researchers troubleshoot low yields in the final oxidation step of the synthesis?

Answer:

Low yields during oxidation (e.g., from alcohol to carboxylic acid) may result from:

- Incomplete reaction : Extend reaction time or switch to stronger oxidants like Jones reagent (CrO₃/H₂SO₄) instead of KMnO₄. Monitor via IR spectroscopy for carbonyl peak emergence (~1700 cm⁻¹) .

- Side reactions : Competing esterification can occur if acidic protons are present. Use anhydrous conditions and add molecular sieves to scavenge water .

- Catalyst deactivation : In catalytic oxidation (e.g., TEMPO/NaClO), ensure fresh reagents and avoid light exposure to prevent radical quenching .

Advanced: What computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Model transition states to predict stereochemical outcomes in nucleophilic substitutions or esterifications. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level .

- Molecular docking : For drug design, simulate interactions between the compound and target proteins (e.g., enzymes) using AutoDock Vina. The methoxy group’s electron-donating effects enhance binding in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.